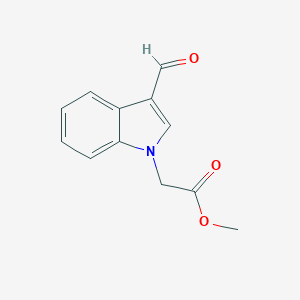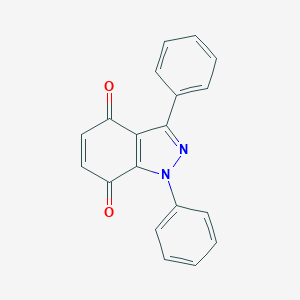
1H-Indazole-4,7-dione, 1,3-diphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indazole-4,7-dione, 1,3-diphenyl- is a chemical compound that belongs to the indazole family. It has gained significant attention in recent years due to its potential applications in the field of medicinal chemistry and drug discovery.
Mécanisme D'action
The mechanism of action of 1H-Indazole-4,7-dione, 1,3-diphenyl- is not fully understood. However, it has been reported to act through various pathways such as inhibition of enzymes, modulation of protein expression, and interaction with cellular receptors. For example, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been reported to modulate the expression of various proteins involved in cell signaling pathways.
Effets Biochimiques Et Physiologiques
1H-Indazole-4,7-dione, 1,3-diphenyl- has been reported to exhibit various biochemical and physiological effects. For example, it has been reported to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacterial and viral pathogens, and reduce inflammation in animal models. It has also been reported to exhibit neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1H-Indazole-4,7-dione, 1,3-diphenyl- in lab experiments is its broad spectrum of biological activities. This makes it a valuable tool for studying various biological processes and pathways. However, one of the limitations of using 1H-Indazole-4,7-dione, 1,3-diphenyl- is its potential toxicity. It has been reported to exhibit cytotoxic effects in some cell lines, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 1H-Indazole-4,7-dione, 1,3-diphenyl-. One direction is the development of more efficient and cost-effective synthesis methods. Another direction is the identification of more specific targets and mechanisms of action. Additionally, the evaluation of its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative diseases, is an important future direction. Finally, the development of more selective and less toxic analogs of 1H-Indazole-4,7-dione, 1,3-diphenyl- may also be an important future direction.
Méthodes De Synthèse
The synthesis of 1H-Indazole-4,7-dione, 1,3-diphenyl- can be achieved through various methods. One of the most commonly used methods is the condensation reaction between 1,2-phenylenediamine and phthalic anhydride in the presence of a suitable catalyst such as sulfuric acid. The reaction yields a yellow crystalline solid that can be purified through recrystallization.
Applications De Recherche Scientifique
1H-Indazole-4,7-dione, 1,3-diphenyl- has been extensively studied for its potential applications in the field of medicinal chemistry and drug discovery. It has been reported to exhibit a broad spectrum of biological activities such as anti-cancer, anti-inflammatory, anti-bacterial, and anti-viral properties. It has also been studied for its potential as a therapeutic agent for the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and diabetes.
Propriétés
Numéro CAS |
132782-93-5 |
|---|---|
Nom du produit |
1H-Indazole-4,7-dione, 1,3-diphenyl- |
Formule moléculaire |
C19H12N2O2 |
Poids moléculaire |
300.3 g/mol |
Nom IUPAC |
1,3-diphenylindazole-4,7-dione |
InChI |
InChI=1S/C19H12N2O2/c22-15-11-12-16(23)19-17(15)18(13-7-3-1-4-8-13)20-21(19)14-9-5-2-6-10-14/h1-12H |
Clé InChI |
FKXUWTPIPBYJGP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NN(C3=C2C(=O)C=CC3=O)C4=CC=CC=C4 |
SMILES canonique |
C1=CC=C(C=C1)C2=NN(C3=C2C(=O)C=CC3=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Amino-4H-thieno[3,4-c]chromen-4-one](/img/structure/B186848.png)
![2-amino-4-(4-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B186849.png)

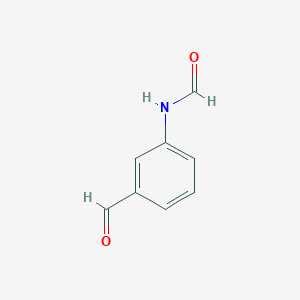





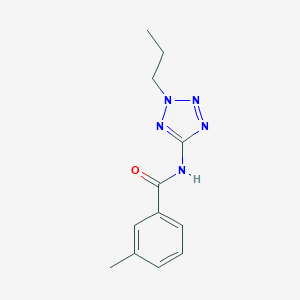
![3-Chloro-4-[(4-chlorobenzyl)oxy]benzaldehyde](/img/structure/B186865.png)
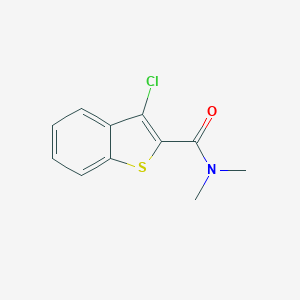
![1-Oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B186869.png)
